molecular formula C11H10F3N3O B11724321 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B11724321
M. Wt: 257.21 g/mol
InChI Key: BBSYKWZLAHPHAL-UHFFFAOYSA-N
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Description

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a trifluoromethoxyphenyl group and a methyl group

Preparation Methods

The synthesis of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

2-methyl-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3O/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)18-11(12,13)14/h2-6H,15H2,1H3

InChI Key

BBSYKWZLAHPHAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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